molecular formula C18H21BrN2OS B2601122 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 620590-17-2

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B2601122
CAS No.: 620590-17-2
M. Wt: 393.34
InChI Key: MOEWQROHCBAOGY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C18H21BrN2OS and its molecular weight is 393.34. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Elucidation

In the realm of organic chemistry, the compound has been a subject of interest for its potential in forming diverse derivatives and structural elucidation. For instance, a study by Al-Taifi et al. (2016) explored the reactivity of a related compound, 3-cyano-4-(p-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinoline-2(1H)-thione, in various chemical reactions to synthesize novel tetrahydroquinolines and tetrahydrothieno[2,3-b]quinolines. This research indicates the versatility of such compounds in generating a plethora of chemically significant derivatives with potential applications in various fields, including pharmaceuticals and materials science (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).

Antimicrobial and Anti-inflammatory Activities

Another intriguing facet of related chemical structures is their antimicrobial and anti-inflammatory properties. A study conducted by Al-Abdullah et al. (2014) on compounds structurally similar to 2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione showed potent antibacterial activity against various bacterial strains and significant anti-inflammatory activity, revealing the potential of these compounds in therapeutic applications (Al-Abdullah et al., 2014).

Corrosion Inhibition

The compound and its derivatives have also demonstrated promising results in the field of industrial applications, particularly as corrosion inhibitors. Al-amiery et al. (2020) synthesized and characterized 4-Amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione and studied its efficacy as a corrosion inhibitor for mild steel in corrosive environments. The compound exhibited superior inhibition efficiency, which could be of great industrial significance, particularly in enhancing the lifespan and durability of metal structures and components (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Novel Compound Synthesis

Additionally, the compound has been used in the synthesis of novel chemical entities. Wujec & Typek (2023) reported the synthesis of a novel compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, elucidating its structure through various spectroscopic techniques. This research emphasizes the compound's role in the development of new chemical entities with potential applications in drug discovery and material science (Wujec & Typek, 2023).

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3-methoxypropyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN2OS/c1-22-12-4-11-21-16-6-3-2-5-15(16)18(23)20-17(21)13-7-9-14(19)10-8-13/h7-10H,2-6,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEWQROHCBAOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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